molecular formula C19H17N3O6 B11524144 2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11524144
M. Wt: 383.4 g/mol
InChI Key: OCNARWYXAMJHCJ-UHFFFAOYSA-N
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Description

2-AMINO-7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the nitration of a suitable precursor to introduce the nitro group onto the benzodioxole ring.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the chromene core structure.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

2-AMINO-7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group may participate in redox reactions, while the amino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-7,7-DIMETHYL-4H-CHROMENE-3-CARBONITRILE: Lacks the benzodioxole and nitro groups, resulting in different chemical reactivity and biological activity.

    7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE: Lacks the amino group, affecting its ability to participate in certain reactions.

Uniqueness

The presence of multiple functional groups in 2-AMINO-7,7-DIMETHYL-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE makes it unique compared to similar compounds

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H17N3O6/c1-19(2)5-12(23)17-15(6-19)28-18(21)10(7-20)16(17)9-3-13-14(27-8-26-13)4-11(9)22(24)25/h3-4,16H,5-6,8,21H2,1-2H3

InChI Key

OCNARWYXAMJHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)C1)C

Origin of Product

United States

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